

2-Methylbutanal-¹³C₂ CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbutanal-¹³C₂

Cat. No.: B12366601

[Get Quote](#)

In-Depth Technical Guide: 2-Methylbutanal-¹³C₂

This technical guide provides a comprehensive overview of 2-Methylbutanal-¹³C₂, a stable isotope-labeled version of the volatile organic compound 2-methylbutanal. This guide is intended for researchers, scientists, and professionals in drug development and metabolic research who utilize isotopically labeled compounds for tracing and quantification studies.

Core Chemical Identifiers

Stable isotope-labeled compounds are critical tools in analytical and metabolic research. 2-Methylbutanal-¹³C₂ serves as an internal standard or tracer for its unlabeled counterpart, which is found in various natural products and is a biomarker in certain metabolic pathways. While a specific CAS number for the ¹³C₂ isotopologue is not publicly cataloged, the identifiers for the labeled and unlabeled forms are summarized below for clarity and comparison.

Identifier	2-Methylbutanal- ¹³ C ₂	2-Methylbutanal (Unlabeled)
CAS Number	Not available	96-17-3 [1] [2] [3] [4] [5]
Molecular Formula	C ₃ ¹³ C ₂ H ₁₀ O [6]	C ₅ H ₁₀ O [1] [3] [4] [5]
Molecular Weight	88.12 g/mol [6]	86.13 g/mol [1]
IUPAC Name	2-Methylbutanal- ¹³ C ₂	2-Methylbutanal [1]
Canonical SMILES	[13CH3][13CH2]C(C)C=O [6]	CCC(C)C=O [1] [3] [4]
Synonyms	2-Methylbutyraldehyde- ¹³ C ₂	2-Methylbutyraldehyde, Methylethylacetaldehyde, α - Methylbutanal [1] [5]

Proposed Synthesis Protocol

Currently, a specific, published experimental protocol for the synthesis of 2-Methylbutanal-¹³C₂ is not available. However, based on established methods for the synthesis of unlabeled aldehydes and the incorporation of ¹³C isotopes, a viable synthetic route can be proposed. The following protocol is an adaptation of known organic synthesis techniques. The synthesis of ¹³C-labeled aldehydes via organoborane chemistry is a well-established method.[\[7\]](#) General strategies for producing ¹³C-labeled compounds often involve the use of commercially available ¹³C-labeled starting materials.[\[8\]](#)

Objective: To synthesize 2-Methylbutanal-¹³C₂ from a commercially available ¹³C-labeled precursor.

Proposed Reaction Scheme: Hydroboration-oxidation of a ¹³C-labeled alkene followed by oxidation of the resulting alcohol to the aldehyde.

Materials:

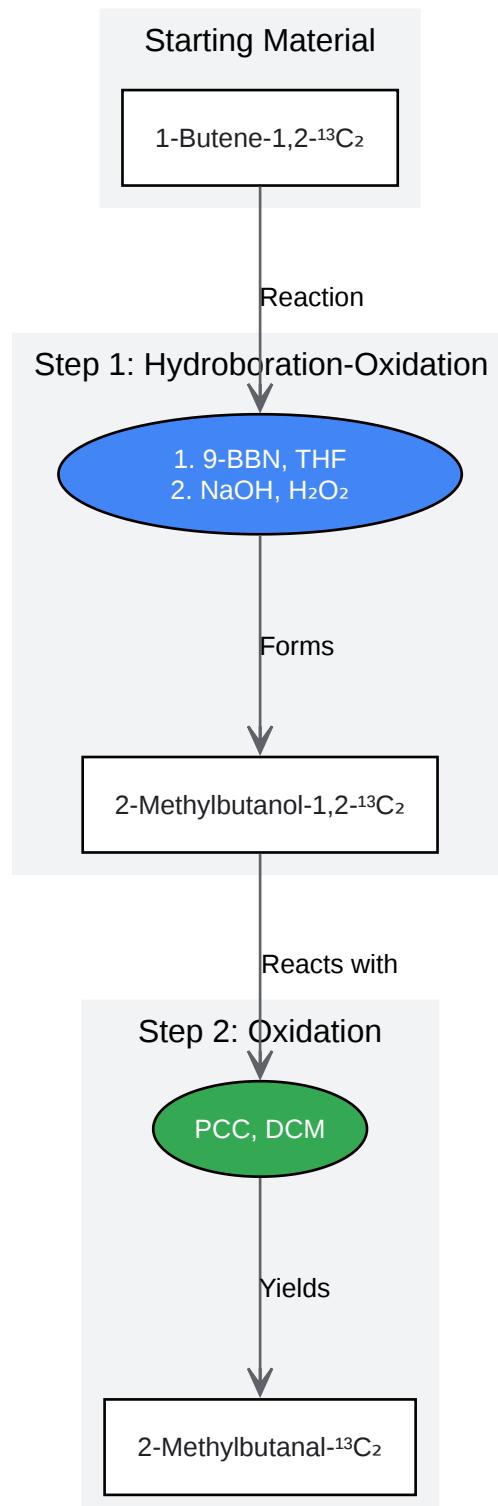
- 1-Butene-1,2-¹³C₂ (as the labeled starting material)
- 9-Borabicyclononane (9-BBN)

- Tetrahydrofuran (THF), anhydrous
- Sodium hydroxide (NaOH) solution
- Hydrogen peroxide (H₂O₂), 30% solution
- Pyridinium chlorochromate (PCC) or other mild oxidizing agent
- Dichloromethane (DCM), anhydrous
- Diethyl ether
- Magnesium sulfate (MgSO₄), anhydrous
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- Hydroboration: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Butene-1,2-¹³C₂ in anhydrous THF. Cool the solution to 0°C in an ice bath. Add a solution of 9-BBN in THF dropwise to the stirred solution of the labeled alkene. Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Oxidation to Alcohol: Cool the reaction mixture back to 0°C. Slowly and carefully add an aqueous solution of NaOH, followed by the dropwise addition of 30% H₂O₂. The reaction is exothermic and should be controlled. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
- Work-up and Isolation of Alcohol: Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-Methylbutanol-1,2-¹³C₂.
- Oxidation to Aldehyde: In a separate flask, suspend PCC in anhydrous DCM. To this stirred suspension, add a solution of the 2-Methylbutanol-1,2-¹³C₂ in anhydrous DCM. Allow the reaction to proceed at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting alcohol.

- Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate carefully under reduced pressure to obtain the crude 2-Methylbutanal-¹³C₂. Further purification can be achieved by distillation.


Metabolic Significance and Applications

2-Methylbutanal is a naturally occurring compound that contributes to the aroma of various foods and beverages.[9] In biological systems, it is known to be a degradation product of the amino acid isoleucine.[10] The use of ¹³C-labeled compounds is invaluable for metabolic tracing studies, allowing researchers to track the fate of carbon atoms through various metabolic pathways.[8] Therefore, 2-Methylbutanal-¹³C₂ is a valuable tool for:

- Metabolic Flux Analysis: Quantifying the rate of metabolic pathways involving isoleucine degradation.
- Biomarker Quantification: Serving as an internal standard for the accurate measurement of unlabeled 2-methylbutanal in biological samples.
- Pharmacokinetic Studies: If 2-methylbutanal is a metabolite of a drug candidate, the ¹³C₂-labeled version can be used to study the drug's metabolic fate.[8]

Logical Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for 2-Methylbutanal-¹³C₂.

Proposed Synthesis of 2-Methylbutanal- $^{13}\text{C}_2$ [Click to download full resolution via product page](#)Caption: Proposed two-step synthesis of 2-Methylbutanal- $^{13}\text{C}_2$.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylbutanal | C5H10O | CID 7284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylbutanal | CAS#:96-17-3 | Chemsoc [chemsoc.com]
- 3. 2-METHYLBUTANAL | CAS 96-17-3 [matrix-fine-chemicals.com]
- 4. 2-methylbutanal | 26140-47-6; 96-17-3 | Buy Now [molport.com]
- 5. getchem.com [getchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Tequila - Wikipedia [en.wikipedia.org]
- 10. Human Metabolome Database: Showing metabocard for (\pm)-2-Methylbutanal (HMDB0031526) [hmdb.ca]
- To cite this document: BenchChem. [2-Methylbutanal-13C2 CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12366601#2-methylbutanal-13c2-cas-number-and-chemical-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com